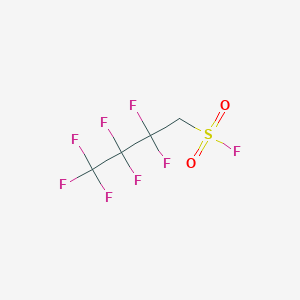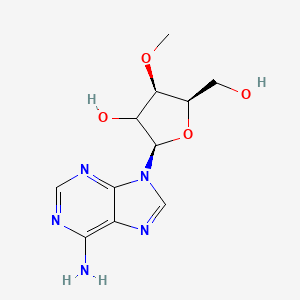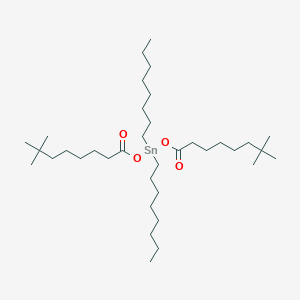
1,2-Diphenyl-4-methylcyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-4-methylcyclopentadiene is an organic compound that belongs to the class of cyclopentadienes It is characterized by the presence of two phenyl groups and a methyl group attached to a cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-4-methylcyclopentadiene can be achieved through several methods. One common approach involves the reaction of 1,2-diphenylcyclopentadiene with a methylating agent under specific conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts to form the desired cyclopentadiene ring with the phenyl and methyl substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-4-methylcyclopentadiene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted cyclopentadienes, ketones, quinones, and various hydrocarbon derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Diphenyl-4-methylcyclopentadiene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-4-methylcyclopentadiene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic reactions. These interactions are crucial for its applications in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A simpler analog without phenyl or methyl substituents.
1,2-Diphenylcyclopentadiene: Lacks the methyl group present in 1,2-Diphenyl-4-methylcyclopentadiene.
4-Methylcyclopentadiene: Contains a methyl group but lacks the phenyl substituents.
Uniqueness
This compound is unique due to the presence of both phenyl and methyl groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Número CAS |
24105-41-7 |
|---|---|
Fórmula molecular |
C18H16 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
(4-methyl-2-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-12-17(15-8-4-2-5-9-15)18(13-14)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
Clave InChI |
SFZBACBFFNXMNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)




![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)




![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
